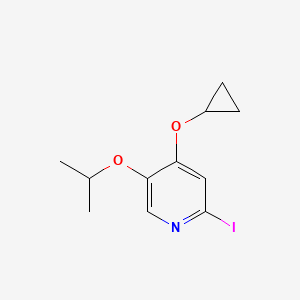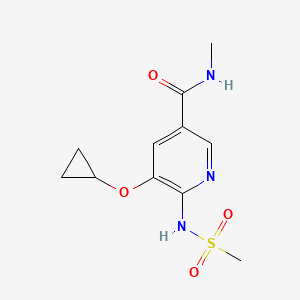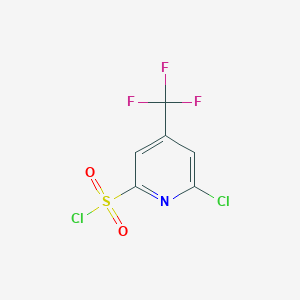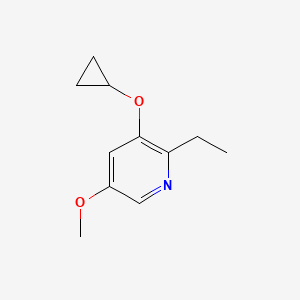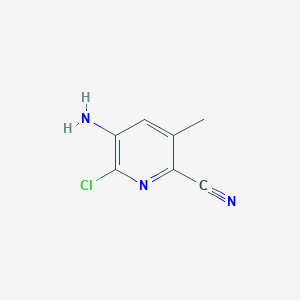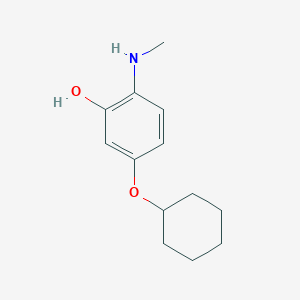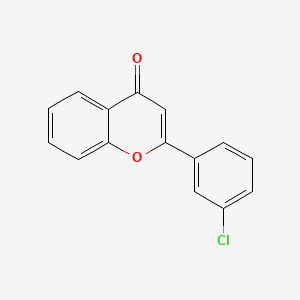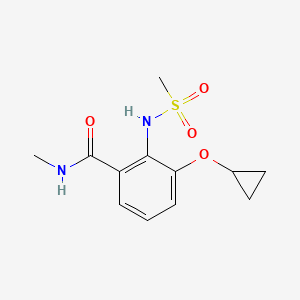
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide is a chemical compound with the molecular formula C12H14N2O It is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with an alcohol under basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and an appropriate leaving group.
Formation of the Nicotinamide Moiety: The nicotinamide moiety can be synthesized through the reaction of a suitable pyridine derivative with an amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropoxy and nicotinamide groups.
Reduction: Reduced forms of the nicotinamide moiety.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropoxy-2-(dimethylamino)-N-methylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-2-(dimethylamino)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinamide moiety.
4-Cyclopropoxy-2-(dimethylamino)benzoic acid: Contains a benzoic acid group, offering different chemical reactivity and applications.
N-(4-cyclopropoxy-2-(dimethylamino)phenyl)methanesulfonamide: Features a methanesulfonamide group, which may confer unique biological activities.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-(dimethylamino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)10-9(17-8-4-5-8)6-7-14-11(10)15(2)3/h6-8H,4-5H2,1-3H3,(H,13,16) |
InChI-Schlüssel |
NSUOSUHYZBQLAI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CN=C1N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




